1-Butyl-2,3-dimethyl-1H-imidazol-3-ium
Overview
Description
1-Butyl-2,3-dimethyl-1H-imidazol-3-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make them valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium typically involves the alkylation of imidazole derivatives. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia to form imidazole, which is then alkylated.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the cyclization of amino nitriles.
Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-Butyl-2,3-dimethyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-2,3-dimethyl-1H-imidazol-3-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
1-Butyl-2,3-dimethyl-1H-imidazol-3-ium can be compared with other similar ionic liquids such as:
1-Butyl-3-methylimidazolium chloride: Known for its use in anion exchange reactions and as a solvent.
1-Butyl-3-methylimidazolium bromide: Used in Heck reactions and as an electrolyte in batteries.
The uniqueness of this compound lies in its specific alkylation pattern, which imparts distinct physical and chemical properties compared to other imidazolium-based ionic liquids.
Properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2/c1-4-5-6-11-8-7-10(3)9(11)2/h7-8H,4-6H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXVBUVQVRIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048087 | |
Record name | 1-Butyl-2,3-dimethylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108203-89-0 | |
Record name | 1-Butyl-2,3-dimethylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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